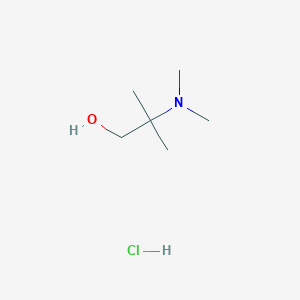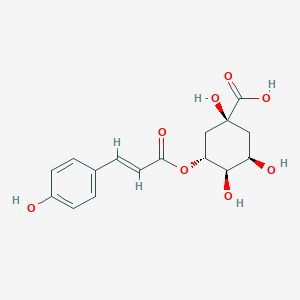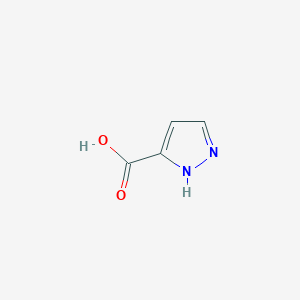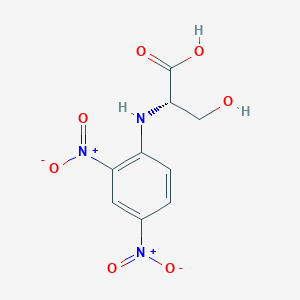
N-(2,4-Dinitrophenyl)-L-serine
Overview
Description
N-(2,4-dinitrophenyl)serine is a serine derivative having a 2,4-dinitrophenyl substituent on nitrogen. It is a C-nitro compound, a serine derivative and a non-proteinogenic alpha-amino acid. It contains a hydroxymethyl group. It is functionally related to a serine.
Scientific Research Applications
Synthesis and Characterization
- N-(2,4-Dinitrophenyl)-L-serine derivatives, such as 3-O-oleoyl and 3-O-palmitoyl esters, have been synthesized for use in research to study covalently bound fatty acids on cellular proteins. These derivatives are characterized using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy (Marinetti & Siani, 1984).
Amino Acid Analysis
- Dinitrophenylation is a method used for the quantitative isolation and determination of amino acids like serine and lysine from complex mixtures such as protein hydrolysates (Matheson & Sheltawy, 1966).
Enantiomer Resolution in Chromatography
- This compound is used in chromatographic techniques for the enantiomeric resolution of amino acids. This involves studies on the reversal of elution order under various chromatographic conditions (Wang et al., 2013).
Studies in Biochemistry and Immunology
- The compound plays a role in biochemical studies, such as understanding the synthesis of certain amino acids and their derivatives. It is also used in immunological research, focusing on the 2,4-dinitrophenyl group as a determinant in the precipitin reaction (Eisen, Carsten, & Belman, 1954).
Neurological Research
- This compound is involved in neurological research, particularly in studying the effects of amino acids on neuroprotection and brain function. This includes exploring mechanisms like lysosomal cathepsins activation (Dunlop & Carney, 2020).
Analytical Techniques
- The compound is used in developing analytical techniques for the identification and quantification of degraded products in various studies, such as the degradation of N-chloroamino acids in chlorinated waters (Lamelas et al., 1999).
Mechanism of Action
Target of Action
The primary target of N-(2,4-Dinitrophenyl)-L-serine is the Pentaerythritol tetranitrate reductase . This enzyme is found in Enterobacter cloacae, a bacterium that is part of the normal gut flora .
Mode of Action
This compound acts as a protonophore , an agent that can shuttle protons (hydrogen cations) across biological membranes . It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, it disrupts the normal energy production processes within the cell . This leads to a rapid loss of ATP, the main energy currency of the cell .
Pharmacokinetics
The pharmacokinetics of this compound exhibits significant nonlinearity . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of the compound’s action is a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can cause the body temperature to rise up to 44 °C (111 °F), and can lead to death in case of overdose .
Biochemical Analysis
Biochemical Properties
N-(2,4-Dinitrophenyl)-L-serine plays a significant role in biochemical reactions, particularly in the context of high-performance liquid chromatography (HPLC) . The 2,4-dinitrophenyl group enhances the hydrophobicity of the amino acid, making it more amenable to separation and detection in HPLC .
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with other biomolecules. The 2,4-dinitrophenyl group can interact with various enzymes and proteins, potentially influencing their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors in its use in biochemical analyses. The compound’s stability in micellar solutions has been studied, with findings indicating that the acidity of the medium and light can influence the stability of the derivatives .
Metabolic Pathways
This compound is involved in the metabolic pathways of amino acids. The 2,4-dinitrophenyl group can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophobicity, which is enhanced by the 2,4-dinitrophenyl group .
Subcellular Localization
Modifications of amino acids can influence their localization within the cell, potentially directing them to specific compartments or organelles .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQZBOCQYMVLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-30-5, 1655-64-7 | |
| Record name | N-(2,4-Dinitrophenyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serine, N-(2,4-dinitrophenyl)-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





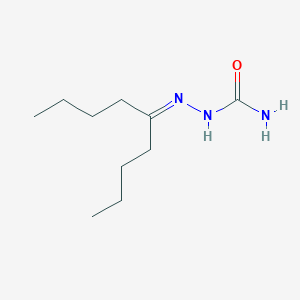

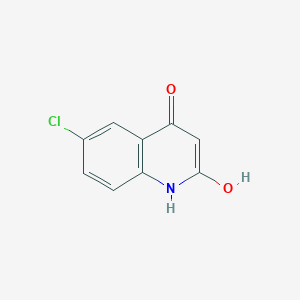
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
